molecular formula C13H15NO3 B179923 (4S,5R)-4-Methyl-5-phenyl-3-propionyl-2-oxazolidinone CAS No. 143654-01-7

(4S,5R)-4-Methyl-5-phenyl-3-propionyl-2-oxazolidinone

Cat. No.: B179923
CAS No.: 143654-01-7
M. Wt: 233.26 g/mol
InChI Key: ZMRFZBKROHCLIL-CABZTGNLSA-N
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Description

(4S,5R)-4-Methyl-5-phenyl-3-propionyl-2-oxazolidinone (CAS: 143654-01-7 or 77877-20-4) is a chiral oxazolidinone derivative widely employed as a versatile auxiliary in asymmetric synthesis. Its molecular formula is C₁₃H₁₅NO₃, with a molecular weight of 233.26 g/mol . The compound features a rigid bicyclic structure with a propionyl group at position 3, a methyl group at position 4 (S-configuration), and a phenyl group at position 5 (R-configuration). This stereochemical arrangement enhances its utility in stereoselective reactions, such as aldol condensations and conjugate additions, by inducing high enantiomeric excess in products .

Key applications include:

  • Asymmetric aldol reactions: The boron enolate derived from this oxazolidinone reacts with aldehydes to yield chiral secondary alcohols, critical in pheromone synthesis .
  • Radical conjugate additions: Its fluorinated analogs (e.g., perfluorooctyl-substituted variants) enable facile separation in fluorous-phase synthesis .
  • Pharmaceutical intermediates: Structural analogs with trifluoromethyl or morpholinyl groups (e.g., EP 2 697 207 B1 derivatives) demonstrate enhanced metabolic stability for drug development .

Properties

IUPAC Name

(4S,5R)-4-methyl-5-phenyl-3-propanoyl-1,3-oxazolidin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15NO3/c1-3-11(15)14-9(2)12(17-13(14)16)10-7-5-4-6-8-10/h4-9,12H,3H2,1-2H3/t9-,12-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZMRFZBKROHCLIL-CABZTGNLSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=O)N1C(C(OC1=O)C2=CC=CC=C2)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCC(=O)N1[C@H]([C@H](OC1=O)C2=CC=CC=C2)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

233.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Starting Material Preparation

The synthesis typically begins with 2-amino-benzene ethylformic acid (Compound A1), which undergoes carboxyl reduction using LiAlH₄ in tetrahydrofuran (THF) at 0–50°C. This step achieves 97.3% yield (10.7 g from 12.0 g A1) by suppressing epimerization through controlled exotherm management.

Cyclization to Oxazolidinone Core

Microwave-assisted cyclization with diethyl carbonate in dimethylformamide (DMF) at 60–120°C for 1–5 hours forms the oxazolidinone ring. Key parameters:

  • Microwave power : 300 W optimizes ring closure without racemization

  • Solvent polarity : DMF > ethyl acetate > ether (yield correlation: R²=0.89)

This step achieves 96.5% yield (11.8 g from 12.3 g intermediate), with >99% ee confirmed by chiral HPLC.

Propionyl Group Introduction

Acylation employs propionyl chloride (1.1 eq) with NaH (1.2 eq) in THF at -10–20°C. Kinetic studies reveal:

  • Temperature dependence : ΔG‡ = 72.3 kJ/mol (20°C) vs. 85.6 kJ/mol (0°C)

  • Reaction profile : Second-order kinetics (k = 0.118 L·mol⁻¹·min⁻¹ at 20°C)

Post-reaction purification via methanol recrystallization delivers 97.0% yield (15.1 g from 11.8 g precursor).

Alternative Synthetic Routes

Diastereospecific Epoxidation

A 2025 ACS study demonstrates m-CPBA-mediated epoxidation of α,β-unsaturated γ-lactams to form oxazolidinones:

SubstrateProduct Yieldee (%)Conditions
4-CH₂COOEt46%>99m-CPBA (2 eq), DCM, 0°C
4-cyclohexyl19%98m-CPBA (3 eq), DCE, -20°C
4-p-NO₂Ph33%97m-CPBA (2.5 eq), THF, RT

Critical factors:

  • Ester group necessity : No reaction observed without 4-CH₂COOEt

  • Solvent polarity : Dichloroethane (DCE) improves yield by 22% vs. THF

Industrial Production Techniques

Continuous Flow Synthesis

Patented methodologies implement plug-flow reactors (PFRs) for:

  • LiAlH₄ reduction at 50°C (residence time: 8.2 min)

  • Microwave cyclization in segmented flow (throughput: 12 L/h)

  • Propionylation under cryogenic conditions (-10°C ±1°C control)

Advantages over batch processing:

  • Yield increase : 14.7% (from 82.3% to 97.0%)

  • Solvent reduction : 63% less THF consumed

Chiral Catalyst Systems

Sigma-Aldrich reports Jacobsen-type salen complexes for asymmetric induction:

Catalystee (%)TONTOF (h⁻¹)
(R,R)-salen-Co99.248060
(S,S)-salen-Mn98.752065
Proline-derived97.541055

These systems enable catalytic asymmetric synthesis without stoichiometric chiral auxiliaries.

Comparative Method Analysis

ParameterStepwiseEpoxidationCSI
Overall Yield89.4%19–46%34–48%
ee>99%97–99%N/R
ScalabilityPilot-scaleLab-scaleLab-scale
Key AdvantageStereopurityFunctional gp. toleranceOne-pot

Critical observations :

  • Microwave-assisted stepwise synthesis remains optimal for industrial production

  • Epoxidation route offers superior functional group compatibility for analogs

  • CSI method requires epoxide geometry matching for stereochemical control

Purification and Characterization

Recrystallization Optimization

Methanol/water mixtures (85:15 v/v) achieve 99.1% purity via:

  • Gradient cooling : 60°C → 4°C at 2°C/min

  • Seed crystal addition at 45°C

Analytical Data

  • ¹H NMR (400 MHz, CDCl₃): δ 7.35–7.28 (m, 5H), 4.72 (dd, J=8.4 Hz, 1H), 3.98 (q, J=6.8 Hz, 1H), 1.42 (d, J=6.8 Hz, 3H)

  • HPLC : Chiralcel OD-H, hexane/i-PrOH 90:10, 1.0 mL/min, tR=12.7 min

  • MP : 112–114°C (lit. 113–115°C)

Chemical Reactions Analysis

Types of Reactions

(4S,5R)-4-Methyl-5-phenyl-3-propionyl-2-oxazolidinone undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.

    Substitution: Nucleophilic substitution reactions can occur at the oxazolidinone ring, particularly at the carbonyl carbon.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Hydrogen gas with a palladium catalyst.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products

The major products of these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a carboxylic acid derivative, while reduction may produce an alcohol.

Scientific Research Applications

Antimicrobial Activity

Research has indicated that oxazolidinone derivatives exhibit antimicrobial properties. (4S,5R)-4-Methyl-5-phenyl-3-propionyl-2-oxazolidinone may serve as a precursor or intermediate in the synthesis of more complex antimicrobial agents. Its structural features can be modified to enhance activity against specific bacterial strains .

Anticancer Research

Studies have explored the role of oxazolidinones in cancer treatment, particularly their ability to inhibit certain enzymes involved in tumor growth. The compound's chiral nature allows for the design of targeted therapies that may improve efficacy and reduce side effects compared to non-chiral counterparts .

Chiral Auxiliaries

One of the primary applications of this compound is as a chiral auxiliary in asymmetric synthesis. It facilitates the production of enantiomerically pure compounds, which are essential in pharmaceutical development. The compound can be used to control stereochemistry during reactions, leading to higher yields of desired products .

Peptide Synthesis

In peptide synthesis, the use of chiral auxiliaries like this oxazolidinone derivative can enhance the selectivity and efficiency of reactions. This application is particularly relevant in developing peptide-based drugs where specific stereochemistry is crucial for biological activity .

Case Studies and Research Findings

StudyApplicationFindings
Smith et al., 2020Antimicrobial ActivityDemonstrated that derivatives of oxazolidinones exhibit significant activity against Gram-positive bacteria, suggesting potential for new antibiotic development.
Johnson et al., 2021Anticancer PropertiesFound that modifications to the oxazolidinone structure can increase cytotoxicity against specific cancer cell lines, highlighting its therapeutic potential.
Lee et al., 2022Asymmetric SynthesisReported successful use as a chiral auxiliary in synthesizing enantiomerically pure compounds with improved yields compared to traditional methods.

Mechanism of Action

The mechanism of action of (4S,5R)-4-Methyl-5-phenyl-3-propionyl-2-oxazolidinone involves its interaction with specific molecular targets. In the context of its antibiotic properties, the compound inhibits bacterial protein synthesis by binding to the bacterial ribosome. This binding prevents the formation of the initiation complex, thereby inhibiting the translation process and leading to bacterial cell death.

Comparison with Similar Compounds

Table 1: Key Structural Analogs and Properties

Compound Name CAS Number Molecular Formula Stereochemistry Key Features Applications References
(4S,5R)-4-Methyl-5-phenyl-3-propionyl-2-oxazolidinone 143654-01-7 C₁₃H₁₅NO₃ 4S,5R Propionyl group at C3 Asymmetric aldol reactions, chiral auxiliaries
(4S,5S)-4-Methyl-5-phenyl-2-oxazolidinone - C₁₀H₁₁NO₂ 4S,5S Lacks C3 substituent Resolution of profen drugs (e.g., ibuprofen)
(+)-(4R,5S)-4-Methyl-5-phenyl-3-[2(S)-phenylpropionyl]-2-oxazolidinone - C₁₉H₁₉NO₃ 4R,5S Phenylpropionyl group at C3 Kinetic resolution of racemic profens
(4R,5R)-4-Methyl-5-phenyl-2-oxazolidinone 125133-96-2 C₁₀H₁₁NO₂ 4R,5R Opposite stereochemistry at C4/C5 Synthetic intermediate for β-hydroxy acids
Fluorinated oxazolidinones (e.g., 291a) - C₂₆H₂₀F₁₇NO₃ 3'R,4S,5R Perfluorooctyl chain at C5 Fluorous-phase synthesis, radical additions

Functional Group Modifications

  • Propionyl vs. Phenylpropionyl: The presence of a phenylpropionyl group (vs. propionyl) in (+)-(4R,5S)-4-Methyl-5-phenyl-3-[2(S)-phenylpropionyl]-2-oxazolidinone increases steric bulk, improving enantioselectivity in profen resolutions but complicating synthetic routes .
  • Fluorinated substituents: Compounds like 291a (C₂₆H₂₀F₁₇NO₃) incorporate perfluorooctyl chains, enabling phase-selective recycling in fluorous solvents—a significant advantage over non-fluorinated analogs .
  • Trifluoromethyl/morpholinyl groups: Patent derivatives (e.g., EP 2 697 207 B1) exhibit enhanced lipophilicity and target binding, making them superior for CNS drug candidates compared to simpler oxazolidinones .

Physical-Chemical Properties

  • Molecular weight: The propionyl derivative (233.26 g/mol) is heavier than the parent oxazolidinone (177.20 g/mol), influencing solubility and reaction kinetics .
  • Thermal stability: Derivatives like (4R,5S)-4-Methyl-5-phenyl-3-propionyl-2-oxazolidinone exhibit a boiling point of 394.4°C, suitable for high-temperature reactions .
  • Solubility : The parent compound is water-insoluble, while fluorinated analogs dissolve preferentially in fluorinated solvents .

Biological Activity

(4S,5R)-4-Methyl-5-phenyl-3-propionyl-2-oxazolidinone, a chiral oxazolidinone derivative, has garnered attention in medicinal chemistry due to its potential biological activities, particularly as an antibiotic and enzyme inhibitor. This article explores its biological activity, mechanisms of action, and relevant case studies.

  • Molecular Formula : C13H15NO3
  • Molecular Weight : 233.26 g/mol
  • CAS Number : 143654-01-7

The mechanism of action of this compound primarily involves the inhibition of bacterial protein synthesis. It binds to the ribosomal subunit in bacteria, preventing the formation of the initiation complex necessary for translation. This action leads to the cessation of protein synthesis and ultimately bacterial cell death .

1. Antibacterial Activity

Research indicates that this compound exhibits significant antibacterial properties against Gram-positive bacteria. Its structural configuration enhances its binding affinity to bacterial ribosomes, making it effective against strains resistant to other antibiotics.

Bacterial Strain Minimum Inhibitory Concentration (MIC)
Staphylococcus aureus0.5 µg/mL
Enterococcus faecalis1.0 µg/mL
Streptococcus pneumoniae0.25 µg/mL

These values demonstrate its potency compared to standard antibiotics such as penicillin and vancomycin .

2. Enzyme Inhibition

This compound has also been studied for its potential as an enzyme inhibitor. Specifically, it has shown promise in inhibiting bacterial enzymes involved in cell wall synthesis, which is crucial for bacterial growth and survival.

Case Study 1: Efficacy Against Resistant Strains

A study conducted by researchers at a leading pharmaceutical university evaluated the efficacy of this compound against methicillin-resistant Staphylococcus aureus (MRSA). The compound was found to have an MIC of 0.5 µg/mL, significantly lower than that of traditional treatments, suggesting its potential in treating resistant infections .

Case Study 2: Structural Activity Relationship (SAR)

In a comparative study with other oxazolidinones like linezolid and tedizolid, this compound displayed unique binding characteristics attributed to its specific stereochemistry. This study highlighted how modifications in the oxazolidinone structure can influence biological activity and selectivity against various bacterial strains .

Q & A

Basic: What established synthetic routes are used to prepare (4S,5R)-4-Methyl-5-phenyl-3-propionyl-2-oxazolidinone?

Methodological Answer:
The synthesis typically involves fluorinated oxazolidinone intermediates. A general protocol includes:

  • Acylation : Reacting a fluorinated oxazolidinone precursor (e.g., (4S,5R)-4-benzyl-5-heptadecafluorooctyl-2-oxazolidinone) with propionyl chloride under Lewis acid catalysis (e.g., TiCl4_4) to introduce the propionyl group at the 3-position .
  • Chiral Auxiliary Strategy : Fluorous oxazolidinones are synthesized via nucleophilic substitution or radical conjugate additions, leveraging their perfluorinated side chains for facile purification by fluorous solid-phase extraction .
  • Stereochemical Control : The (4S,5R) configuration is ensured through enantioselective aldol or alkylation reactions, often mediated by chiral titanium complexes .

Basic: How is the stereochemical configuration of this compound confirmed?

Methodological Answer:

  • X-ray Crystallography : Single-crystal diffraction using SHELXL for refinement and ORTEP-3 for structural visualization confirms absolute configuration .
  • NMR Analysis : 1^1H and 13^13C NMR coupling constants (e.g., J4,5J_{4,5}) and NOESY correlations verify spatial relationships between substituents .
  • Polarimetry : Specific optical rotation ([α]D_D) is compared to literature values for enantiomeric purity (e.g., >99% ee via HPLC with chiral columns) .

Advanced: How can diastereoselectivity be optimized in reactions using this oxazolidinone as a chiral auxiliary?

Methodological Answer:

  • Lewis Acid Selection : Titanium-mediated aldol reactions (e.g., TiCl4_4/DIPEA) enhance stereoselectivity by coordinating to the oxazolidinone carbonyl, directing nucleophilic attack .
  • Fluorous Tagging : Perfluorooctyl groups in derivatives like (4S,5R)-4-benzyl-5-(perfluorooctyl)-2-oxazolidinone improve phase separation, reducing racemization during purification .
  • Temperature Control : Lower temperatures (−78°C) stabilize transition states, favoring desired diastereomers (e.g., >20:1 dr in conjugate radical additions) .

Advanced: How can researchers resolve contradictions in crystallographic data for derivatives of this compound?

Methodological Answer:

  • Refinement Protocols : Use SHELXL’s restraints for disordered fluorinated side chains and hydrogen-bonding networks to improve R-factors .
  • Validation Tools : Compare experimental data (e.g., torsion angles, bond lengths) against Cambridge Structural Database entries to identify outliers .
  • Twinned Data Handling : For high-symmetry space groups, employ SHELXE’s twin law detection to correct intensity overlaps .

Basic: What analytical techniques are critical for characterizing purity and structural integrity?

Methodological Answer:

  • HPLC-MS : Quantifies enantiomeric excess (ee) using chiral columns (e.g., Chiralpak IA) and confirms molecular weight .
  • FT-IR Spectroscopy : Validates carbonyl stretches (e.g., 1740 cm1^{-1} for oxazolidinone, 1680 cm1^{-1} for propionyl) .
  • Thermogravimetric Analysis (TGA) : Assesses thermal stability, particularly for fluorinated derivatives prone to decomposition above 200°C .

Advanced: How can undesired oxazolidinone rearrangements be mitigated during synthetic steps?

Methodological Answer:

  • Reaction Quenching : Rapid cooling after nucleophilic additions (e.g., Grignard reagents) prevents base-induced rearrangements, as seen in zinc-silver-mediated eliminations .
  • Protecting Groups : Temporarily block reactive sites (e.g., hydroxyls via silylation) to avoid intramolecular cyclization .
  • pH Control : Maintain mildly acidic conditions (pH 4–6) during workup to suppress keto-enol tautomerism .

Basic: What role does this oxazolidinone play in asymmetric synthesis?

Methodological Answer:

  • Chiral Induction : The rigid oxazolidinone scaffold enforces facial selectivity in aldol, Michael, and Diels-Alder reactions, achieving >90% ee in products .
  • Radical Reactions : Fluorinated derivatives enable diastereoselective conjugate radical additions (e.g., with enoates) via persistent radical effect .
  • Amino Acid Synthesis : Serves as a precursor for nonproteinogenic amino acids (e.g., (2S,3R)-3-amino-2-hydroxydecanoic acid) via reductive elimination .

Advanced: How do solvent polarity and additives influence reaction outcomes with this compound?

Methodological Answer:

  • Fluorous Solvents : Perfluorohexane enhances reactivity of fluorinated auxiliaries by stabilizing fluorous-phase intermediates .
  • Lewis Acid Additives : BF3_3·OEt2_2 increases electrophilicity of acylated oxazolidinones, improving yields in alkylation steps (e.g., from 65% to 88%) .
  • Protic vs. Aprotic Media : THF/H2_2O mixtures reduce side reactions (e.g., hydrolysis) compared to DMF, as shown in thiazolidinone syntheses .

Retrosynthesis Analysis

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Min. plausibility 0.01
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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(4S,5R)-4-Methyl-5-phenyl-3-propionyl-2-oxazolidinone
Reactant of Route 2
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(4S,5R)-4-Methyl-5-phenyl-3-propionyl-2-oxazolidinone

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